molecular formula C24H24N2O6 B2754265 4-(benzofuran-2-carbonyl)-5-(furan-2-yl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one CAS No. 618365-62-1

4-(benzofuran-2-carbonyl)-5-(furan-2-yl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one

Cat. No.: B2754265
CAS No.: 618365-62-1
M. Wt: 436.464
InChI Key: YJRDYXNXPWPUGY-UHFFFAOYSA-N
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Description

4-(benzofuran-2-carbonyl)-5-(furan-2-yl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C24H24N2O6 and its molecular weight is 436.464. The purity is usually 95%.
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Properties

IUPAC Name

3-(1-benzofuran-2-carbonyl)-2-(furan-2-yl)-4-hydroxy-1-(3-morpholin-4-ylpropyl)-2H-pyrrol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O6/c27-22(19-15-16-5-1-2-6-17(16)32-19)20-21(18-7-3-12-31-18)26(24(29)23(20)28)9-4-8-25-10-13-30-14-11-25/h1-3,5-7,12,15,21,28H,4,8-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJRDYXNXPWPUGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCN2C(C(=C(C2=O)O)C(=O)C3=CC4=CC=CC=C4O3)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(benzofuran-2-carbonyl)-5-(furan-2-yl)-3-hydroxy-1-(3-morpholinopropyl)-1H-pyrrol-2(5H)-one , also referred to as a benzofuran derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activities, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.

  • Molecular Formula : C25H27N3O5
  • Molecular Weight : 413.4 g/mol
  • Purity : Typically 95% .

Antimicrobial Activity

Benzofuran derivatives are known for their antimicrobial properties. In recent studies, various benzofuran compounds have shown significant activity against multiple pathogens:

  • Antitubercular Activity : A study highlighted that benzofuran derivatives exhibit promising activity against Mycobacterium tuberculosis (MTB). For instance, compounds with specific substitutions on the benzofuran ring demonstrated minimum inhibitory concentrations (MIC) as low as 2 μg/mL against MTB strains .
  • Antifungal Activity : Research indicates that certain benzofuran derivatives possess potent antifungal effects. Compounds derived from benzofuran were effective against fungal strains such as Candida krusei and Aspergillus niger, with MIC values ranging from 1.6 to 12.5 μg/mL .
  • Antibacterial Activity : The presence of electron-withdrawing groups on benzofuran enhances antibacterial potency. Compounds with MIC values between 0.78 μg/mL and 6.25 μg/mL were reported against various bacterial strains, comparable to standard antibiotics .

Anticancer Activity

The anticancer potential of this compound is linked to its ability to inhibit specific cancer cell lines:

  • Topoisomerase I Inhibition : Benzofuran derivatives have been identified as potent inhibitors of topoisomerase I, an enzyme critical for DNA replication in cancer cells. This inhibition can lead to apoptosis in cancerous cells, making these compounds valuable in cancer therapy .

Anti-inflammatory Activity

Research has also pointed to the anti-inflammatory properties of benzofuran derivatives:

  • Compounds have shown efficacy in reducing inflammation markers in vitro, indicating potential therapeutic applications in treating inflammatory diseases .

Study on Antimycobacterial Activity

In a study conducted by Yempala et al., a series of benzofurans were synthesized and screened for their antimycobacterial activity against M. tuberculosis H37Rv. The most active compound demonstrated an MIC of 3.12 μg/mL, indicating significant potential for further development into antitubercular agents .

Synthesis and Evaluation of Antifungal Agents

Another study focused on synthesizing benzofuran derivatives and evaluating their antifungal activity against various strains. Compounds exhibited significant antifungal effects with MICs comparable to established antifungals like 5-fluorocytosine .

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